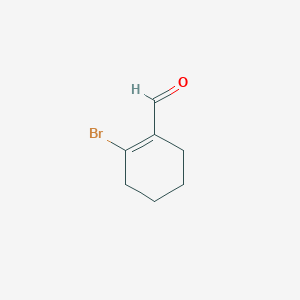

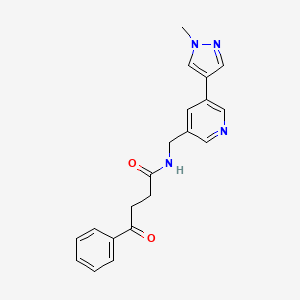

![molecular formula C16H18N6OS B2562638 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034417-63-3](/img/structure/B2562638.png)

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone” is a complex organic molecule. It contains a triazolo-pyrazine core, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . This compound is related to Fexolinetant, a Neurokinin receptor inhibitor .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities, has been compiled . The developed method is convenient and transition metal-free .Molecular Structure Analysis

The structure of the compound can be inferred from its IUPAC name. It contains a triazolo-pyrazine core, a piperazine ring, and a thiophene ring. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development has been summarized .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, compounds with a similar triazolo-pyrazine core have been synthesized via aromatic nucleophilic substitution . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to the one have been extensively studied for their synthesis and antimicrobial activities. For example, novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities against various microorganisms. These compounds were found to possess good or moderate activities, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Heterocyclic Chemistry and Biological Activity

The exploration of heterocyclic compounds, including triazoles and pyrazines, is a significant area of research due to their potential biological activities. Studies have synthesized various heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, to evaluate their biological activities, including antimicrobial properties. These efforts highlight the importance of such compounds in discovering new therapeutic agents (Abdel‐Aziz et al., 2008).

Potential as P2X7 Antagonists

Some methyl-substituted triazolo-pyrazines have been identified as potent rat and human P2X7 antagonists. These compounds exhibit good drug-like properties and high receptor occupancy in rats following oral administration. This discovery opens up new avenues for characterizing the effects of P2X7 antagonism in models of depression and epilepsy, underlining the therapeutic potential of such compounds (Rudolph et al., 2015).

Anticoronavirus and Antitumoral Activity

A series of triazolo-pyrazine derivatives have been synthesized and tested for their antiviral and antitumoral activity, revealing that structural variations can significantly influence their biological properties. These findings suggest the potential application of such compounds in developing treatments for viral infections and cancer (Jilloju et al., 2021).

Future Directions

The compound and its related structures have potential for further exploration due to their extensive therapeutic uses . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

Mechanism of Action

Target of Action

The primary targets of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways regulated by these kinases, leading to the inhibition of cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to downstream effects such as the inhibition of cell proliferation and angiogenesis, which are critical processes in the growth and spread of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .

Result of Action

As a result of its action, this compound exhibits excellent antiproliferative activities against various cancer cell lines . It also induces apoptosis in cancer cells .

Properties

IUPAC Name |

(5-methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-11-3-4-13(24-11)16(23)21-9-7-20(8-10-21)14-15-19-18-12(2)22(15)6-5-17-14/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFYPONXNPITLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

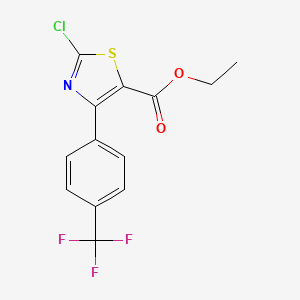

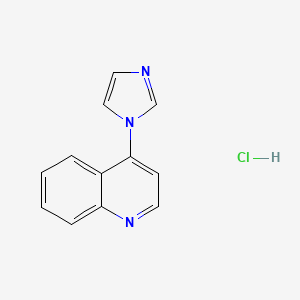

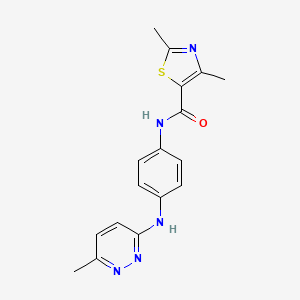

![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)

![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)

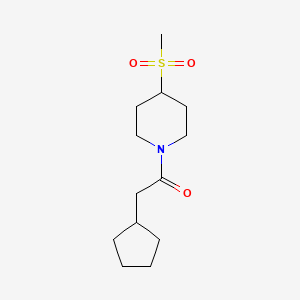

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)